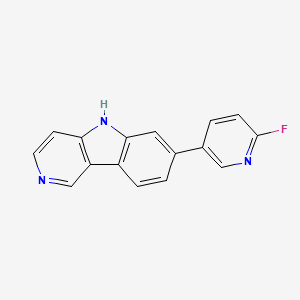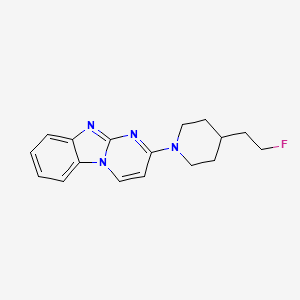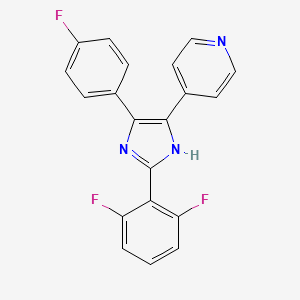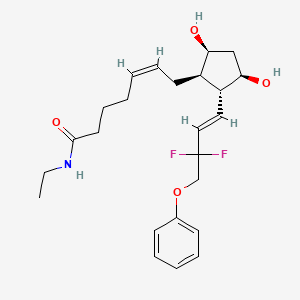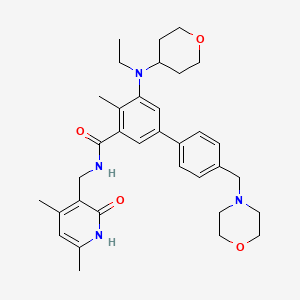
塔泽美司他
描述
塔泽美司他是一种小分子抑制剂,它可以抑制EZH2酶(EZH2是一种组蛋白甲基转移酶)。该化合物主要用于治疗某些类型的癌症,包括转移性或局部晚期上皮样肉瘤以及复发性或难治性滤泡性淋巴瘤。 塔泽美司他最初在文献中被称为EPZ-6438,并于2020年1月23日获得美国食品药品监督管理局(FDA)批准 .
科学研究应用
塔泽美司他在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物,以研究EZH2在表观遗传调控和基因表达中的作用。
生物学: 塔泽美司他用于研究,以了解癌症进展的机制以及组蛋白甲基化在细胞过程中的作用。
医学: 在临床上,塔泽美司他用于治疗特定类型的癌症患者,提供了一种靶向治疗方法。
作用机制
塔泽美司他通过选择性抑制EZH2的活性发挥作用,EZH2是一种组蛋白甲基转移酶,可以催化组蛋白H3(H3K27me3)第27位赖氨酸的三甲基化。这种甲基化标记与转录抑制有关。通过抑制EZH2,塔泽美司他降低了H3K27me3的水平,导致肿瘤抑制基因的重新激活和癌细胞增殖的抑制。 涉及的分子靶点和通路包括多梳抑制复合物2(PRC2)以及调节细胞生长和分化的各种下游信号通路 .
生化分析
Biochemical Properties
Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), considered as a pharmacodynamic marker . It is weakly basic and slightly soluble in water .
Cellular Effects
Tazemetostat has shown antitumor activity in several hematological cancers and solid tumors . It prevents hyper-trimethylation of histones and inhibits cancer cell de-differentiation . It also influences cell function by altering the metabolic profiles of tumor cells .
Molecular Mechanism
Tazemetostat inhibits EZH2 competitively with the SAM cofactor . It reduces the levels of H3K27me3, leading to transcriptional repression . This inhibition of EZH2 activity underlies several cancers .
Temporal Effects in Laboratory Settings
Tazemetostat is characterized by rapid absorption and dose-proportional exposure . It is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5), has a short half-life, and is mainly excreted in feces .
Dosage Effects in Animal Models
Phase 1b evaluated Tazemetostat at 3 dose levels (400, 600, and 800 mg orally twice daily) in 28-day cycles with standard-dose R2 . Protocol-mandated dose modifications included simultaneous dose interruption and/or reduction of Tazemetostat and lenalidomide for grade 3 neutropenia and thrombocytopenia .
Metabolic Pathways
Tazemetostat is involved in the metabolic pathway of EZH2, a histone methyltransferase . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
Transport and Distribution
Tazemetostat is orally bioavailable and highly distributes in tissues, but with limited access to the central nervous system . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
准备方法
合成路线和反应条件: 塔泽美司他的合成涉及多个步骤,从市售原料开始。关键步骤包括吡啶环的形成、吗啉部分的引入以及最终偶联反应以形成苯甲酰胺结构。反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度。
工业生产方法: 在工业环境中,塔泽美司他的生产是使用优化的合成路线进行放大,以确保成本效益和效率。该过程涉及大型反应器、精确控制反应参数以及严格的纯化步骤,以获得医药级塔泽美司他。 最终产品经过严格的质量控制措施,以满足监管标准 .
化学反应分析
反应类型: 塔泽美司他经历各种化学反应,包括:
氧化: 塔泽美司他可以被氧化,形成相应的N-氧化衍生物。
还原: 该化合物可以在特定条件下还原,以产生还原形式。
取代: 塔泽美司他可以进行取代反应,特别是在芳香环上,以形成各种衍生物。
常用试剂和条件:
氧化: 常用试剂如过氧化氢或间氯过氧苯甲酸。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
取代: 在受控条件下使用卤化剂或亲核试剂。
主要产物: 这些反应形成的主要产物包括N-氧化衍生物、塔泽美司他的还原形式以及各种取代衍生物,这些衍生物可以进一步探索其生物活性 .
相似化合物的比较
塔泽美司他在EZH2抑制剂中是独一无二的,因为它具有高度的选择性和效力。类似的化合物包括:
GSK126: 另一种EZH2抑制剂,具有不同的化学结构,但作用机制类似。
EPZ-6438: 塔泽美司他的最初名称,突出了其开发历史。
CPI-1205:
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSAUGJQHDYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025831 | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1403254-99-8 | |
| Record name | Tazemetostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazemetostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)


![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
